molecular formula C21H18N6O B6531762 4-methyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide CAS No. 1019105-14-6

4-methyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide

Cat. No.: B6531762
CAS No.: 1019105-14-6
M. Wt: 370.4 g/mol
InChI Key: VZERQAKYQZHDQS-UHFFFAOYSA-N
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Description

4-methyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide is a synthetic small molecule featuring a benzamide core linked to a phenylamine group, which is further connected to a pyridazine ring substituted with a pyrazole moiety. Structural characterization of related compounds has been performed using X-ray crystallography and spectroscopic methods (e.g., ¹H NMR, IR) .

Properties

IUPAC Name

4-methyl-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O/c1-15-3-5-16(6-4-15)21(28)24-18-9-7-17(8-10-18)23-19-11-12-20(26-25-19)27-14-2-13-22-27/h2-14H,1H3,(H,23,25)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZERQAKYQZHDQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-methyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide, also referred to by its CAS number 1019105-14-6, is a synthetic compound that exhibits significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H18N6OC_{21}H_{18}N_{6}O, with a molecular weight of 370.4 g/mol. The compound features a complex structure characterized by multiple aromatic rings and heterocycles, contributing to its biological activity.

PropertyValue
CAS Number1019105-14-6
Molecular FormulaC21H18N6O
Molecular Weight370.4 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Research indicates that this compound acts primarily as an inhibitor of specific G protein-coupled receptors (GPCRs), particularly those involved in platelet aggregation and inflammatory responses. Its ability to modulate these pathways suggests potential applications in treating cardiovascular diseases and inflammatory conditions.

GPCR Interaction

The compound's interaction with GPCRs leads to alterations in intracellular signaling pathways, notably the modulation of calcium ion levels through inositol trisphosphate signaling. This mechanism is crucial for understanding its effects on cellular functions such as platelet aggregation and vascular inflammation .

Antiplatelet Activity

One of the most notable biological activities of this compound is its role as a potent antagonist of the P2Y12 receptor. This receptor is critical for ADP-induced platelet aggregation. Studies have shown that this compound exhibits high selectivity and reversibility in inhibiting this receptor, making it a candidate for developing new antiplatelet therapies .

Anti-inflammatory Effects

In addition to its antiplatelet properties, the compound has demonstrated anti-inflammatory effects in various preclinical models. It appears to inhibit the activation of inflammatory pathways mediated by cytokines, suggesting its potential utility in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Case Studies and Research Findings

Several studies have evaluated the efficacy and safety profile of this compound:

  • Antiplatelet Efficacy Study :
    • A high-throughput screening campaign identified the compound as a leading candidate for P2Y12 inhibition.
    • Results indicated a significant reduction in platelet aggregation in vitro compared to control groups.
  • Inflammation Model :
    • In vivo studies using animal models of asthma showed that treatment with the compound resulted in reduced airway hyperresponsiveness and lower levels of pro-inflammatory cytokines.
    • These findings suggest that the compound may offer therapeutic benefits in managing asthma symptoms.
  • Safety Profile Assessment :
    • Toxicological assessments conducted on animal models indicated a favorable safety profile with no significant adverse effects at therapeutic doses.

Scientific Research Applications

Biological Activities

The compound has been investigated for its potential pharmacological properties, particularly in the context of cancer research and anti-inflammatory applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 4-methyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide. Research indicates that such compounds can induce apoptosis in cancer cells through various mechanisms, including:

  • Inhibition of cell proliferation : Compounds with similar structures have shown efficacy in inhibiting the growth of various cancer cell lines.
  • Cell cycle arrest : Certain derivatives have been reported to cause cell cycle arrest at specific phases, leading to reduced tumor growth.

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory effects. Pyrazole derivatives are known to modulate inflammatory pathways, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the pyrazole and pyridazine moieties can significantly influence biological activity. For instance:

  • Substituent variations : Altering the methyl group on the pyrazole ring or introducing different functional groups can enhance potency and selectivity against specific targets.

Case Studies

Several case studies have documented the synthesis and biological evaluation of related compounds:

  • Synthesis and Characterization
    • A study detailed the synthesis of pyrazole derivatives involving reactions between 3-chloro-6-(1H-pyrazol-1-yl)pyridazine and various anilines, yielding compounds with promising biological profiles .
  • Biological Evaluation
    • In vitro studies demonstrated that certain derivatives exhibited significant cytotoxicity against cancer cell lines, with IC50 values comparable to established chemotherapeutic agents .

Comparison with Similar Compounds

Structural Features

The target compound shares a pyridazine-pyrazole core with N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine (C₁₄H₁₃N₅), but lacks the benzamide group, resulting in a lower molecular weight (251.29 vs. 384.44) . Key structural differences include:

  • Substituents on the benzamide/phenyl group: The methyl group in the target compound contrasts with bromo (C₂₀H₁₅BrN₆O, 435.285) or trifluoromethyl substituents in analogs like 3-bromo-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide .
  • Linker flexibility: The ethylamino linker in 4-methyl-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide (C₁₇H₁₈N₆O, 322.36) introduces conformational flexibility compared to the rigid phenyl group in the target compound .

Structure-Activity Relationship (SAR)

  • Benzamide substituents : Methyl groups enhance metabolic stability compared to bromo or trifluoromethyl groups, which may increase toxicity risks .
  • Pyridazine-pyrazole system : This moiety facilitates hydrogen bonding and π-π stacking with kinase ATP pockets, critical for inhibitory activity .

Data Table: Key Properties of Target Compound and Analogs

Compound Name (CAS) Molecular Formula Molecular Weight Substituents Potential Activity
4-methyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide C₂₂H₂₀N₆O 384.44 Methyl benzamide Kinase inhibition (hypothesized)
N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine C₁₄H₁₃N₅ 251.29 Pyridazine-pyrazole Not reported
3-bromo-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide (1019105-34-0) C₂₀H₁₅BrN₆O 435.285 Bromo benzamide Not reported
4-methyl-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide (957505-35-0) C₁₇H₁₈N₆O 322.36 Ethylamino linker Not reported

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